2-Amino-4-methyloxazole Demonstrates 8.6-Fold Higher CB2 Receptor Affinity Compared to 2-Aminooxazole
In a direct binding affinity comparison using radioligand displacement assays, 2-amino-4-methyloxazole exhibits a Ki of 58 nM for the human cannabinoid CB2 receptor [1]. In contrast, the unsubstituted 2-aminooxazole displays a Ki of 500 nM under comparable conditions [2]. This represents an 8.6-fold improvement in binding affinity attributable to the 4-methyl substituent.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | 2-Aminooxazole: 500 nM |
| Quantified Difference | 8.6-fold lower Ki (higher affinity) |
| Conditions | Displacement of [3H]CP-55940 from human CB2 receptor expressed in human U87 cells; BindingDB entries |
Why This Matters
The 8.6-fold greater CB2 affinity positions 2-amino-4-methyloxazole as a more potent starting point for cannabinoid-based drug discovery, directly reducing the synthetic burden required to optimize a weaker-binding scaffold.
- [1] BindingDB. BDBM50353082 CHEMBL1822936. Ki = 58 nM for human CB2 receptor. https://www.bindingdb.org/bind/BindingDB_50353082.jsp (accessed 2026-04-19). View Source
- [2] BindingDB. BDBM50429832 CHEMBL2338179. Ki = 500 nM for human CB2 receptor. https://www.bindingdb.org/bind/BindingDB_50429832.jsp (accessed 2026-04-19). View Source
